![molecular formula C12H9ClF3N3O2 B1328953 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1119449-64-7](/img/structure/B1328953.png)

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2,2,2-trifluoroethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

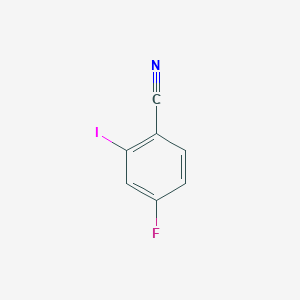

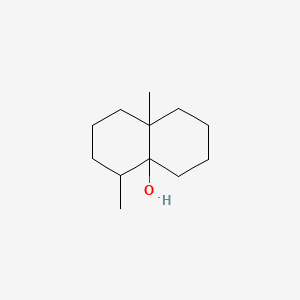

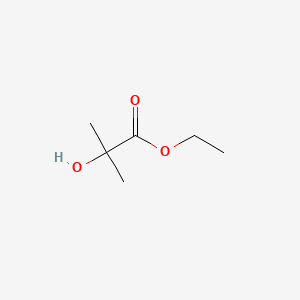

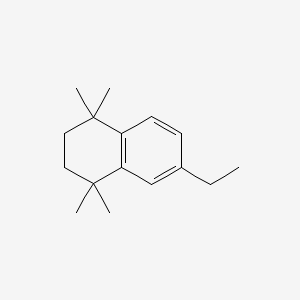

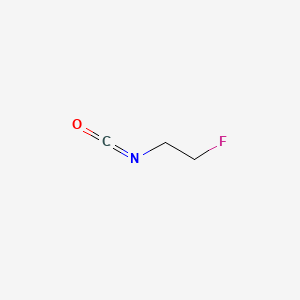

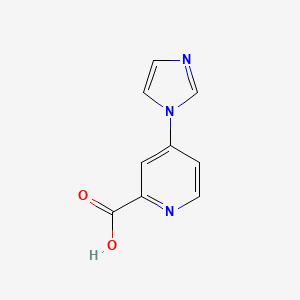

The compound of interest, 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2,2,2-trifluoroethyl)benzamide, is a derivative of benzamide with a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen atoms. This structure is significant in medicinal chemistry due to its potential biological activities. The presence of the chloromethyl and trifluoroethyl groups may influence the compound's reactivity and physical properties, making it a candidate for further investigation in various biological applications.

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole derivatives has been reported in the literature. For instance, a series of 4-chloro-benzamides derivatives containing substituted five-membered heteroaryl rings, including 1,2,4-oxadiazole, were designed and synthesized as RET kinase inhibitors for cancer therapy . Another study reported the synthesis of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives with antimycobacterial activity . These methods could potentially be adapted to synthesize the compound of interest by incorporating the appropriate chloromethyl and trifluoroethyl substituents.

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is crucial for their biological activity. The crystal structure of a related compound, 5-phenyl-1,2,4-oxadiazole-3-carboxamide, was determined by single-crystal X-ray analysis, providing insights into the geometry and electronic structure of the oxadiazole ring . This information can be used to predict the molecular structure of the compound and to understand how its substituents might affect its overall shape and electronic distribution.

Chemical Reactions Analysis

The reactivity of 1,2,4-oxadiazole derivatives can vary depending on the substituents attached to the ring. For example, a synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole from the diazeniumdiolation of benzyl cyanide has been described, showcasing the reactivity of the oxadiazole ring under certain conditions . The chloromethyl group in the compound of interest could potentially undergo further chemical transformations, such as nucleophilic substitution reactions, which could be exploited in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives with 1,2,4-oxadiazole rings have not been explicitly detailed in the provided papers. However, it can be inferred that the presence of electronegative atoms such as nitrogen and oxygen in the oxadiazole ring, along with the trifluoroethyl group, would influence the compound's polarity, solubility, and potential for forming hydrogen bonds. These properties are important for the compound's solubility in biological media and its interaction with biological targets .

科学的研究の応用

Cancer Therapy Applications

4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides, a related compound, have been explored as novel RET kinase inhibitors for cancer therapy. These compounds showed effectiveness in inhibiting RET kinase activity at both molecular and cellular levels, thus highlighting their potential as lead compounds in cancer treatment (Han et al., 2016).

Enzyme Inhibition for Therapeutic Use

Bi-heterocyclic benzamides with structures similar to the target compound have been found to be potent inhibitors of alkaline phosphatase. These findings suggest potential therapeutic applications in conditions related to bone and teeth calcification, as well as indicating the non-toxic nature of these compounds for medical use (Abbasi et al., 2019).

Antimicrobial and Antifungal Applications

Various derivatives of benzamides and oxadiazoles, closely related to the compound , have demonstrated notable antimicrobial and antifungal activities. This suggests potential for these compounds to be developed into new types of antimicrobial or antifungal agents (Abdellatif et al., 2013).

Nematocidal Activity

Novel oxadiazole derivatives have been synthesized and evaluated for their nematocidal activities. Certain compounds in this category have shown promising results, potentially leading to the development of new nematicides (Liu et al., 2022).

Antitubercular Activity

Research on related benzamide and oxadiazole derivatives has revealed significant in vitro antitubercular activities. This finding indicates the potential of these compounds in the treatment of tuberculosis, particularly with the lead molecule showing low toxicity against normal cell lines (Nayak et al., 2016).

Anticancer Applications

Substituted benzamide derivatives have been synthesized and evaluated for their anticancer activities against various cancer cell lines. Many of these compounds exhibited moderate to excellent anticancer activity, highlighting their potential in cancer therapy (Ravinaik et al., 2021).

Photoluminescent Properties

Oxadiazole derivatives have also been studied for their photoluminescent properties, suggesting potential applications in fields like optoelectronics and display technologies (Han et al., 2010).

特性

IUPAC Name |

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2,2,2-trifluoroethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClF3N3O2/c13-5-9-18-10(19-21-9)7-1-3-8(4-2-7)11(20)17-6-12(14,15)16/h1-4H,5-6H2,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTLEFQVTONXSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)CCl)C(=O)NCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClF3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101143921 |

Source

|

| Record name | 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2,2,2-trifluoroethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101143921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1119449-64-7 |

Source

|

| Record name | 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2,2,2-trifluoroethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119449-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2,2,2-trifluoroethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101143921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B1328887.png)